molecular formula C15H25NaO15Zr B097216 Sodium zirconium lactate CAS No. 15529-67-6

Sodium zirconium lactate

Numéro de catalogue: B097216
Numéro CAS: 15529-67-6
Poids moléculaire: 559.56 g/mol
Clé InChI: AVDSIUVRXDVGQO-UHFFFAOYSA-I
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium zirconium lactate:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium;2-hydroxypropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium 2-hydroxypropanoate under controlled conditions. One common method is the co-precipitation technique, where zirconium salts (such as zirconium oxychloride) are reacted with sodium 2-hydroxypropanoate in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale co-precipitation processes, followed by filtration, washing, and drying to obtain the final product. The use of advanced techniques such as hydrothermal synthesis and sol-gel methods can also be employed to enhance the purity and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation and Reduction: Sodium zirconium lactate can undergo redox reactions, where the zirconium ion can change its oxidation state.

    Substitution Reactions: The compound can participate in substitution reactions where the 2-hydroxypropanoate ligand can be replaced by other ligands.

    Complexation Reactions: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various organic ligands, such as ethylenediamine.

Major Products Formed:

    Oxidation: Formation of zirconium dioxide.

    Reduction: Formation of lower oxidation state zirconium compounds.

    Substitution: Formation of new zirconium complexes with different ligands.

Applications De Recherche Scientifique

Chemistry:

  • Used as a precursor for the synthesis of zirconium-based catalysts.
  • Employed in the preparation of advanced ceramic materials.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme stabilization.

Medicine:

  • Explored for its use in drug delivery systems.
  • Potential applications in dental materials due to its biocompatibility.

Industry:

  • Utilized in the production of high-performance coatings.
  • Applied in the manufacturing of electronic components.

Mécanisme D'action

The mechanism of action of sodium;2-hydroxypropanoate;zirconium(4+) involves its ability to interact with various molecular targets. The zirconium ion can form strong bonds with oxygen and nitrogen-containing ligands, which allows it to stabilize complex structures. This property is particularly useful in catalysis and material science, where the compound can enhance the stability and reactivity of various systems.

Comparaison Avec Des Composés Similaires

    Sodium zirconium lactate: Similar in composition but with different structural properties.

    Calcium 2-hydroxypropanoate: Shares the 2-hydroxypropanoate ligand but with calcium instead of zirconium.

    Zirconium acetate: Contains zirconium but with acetate ligands instead of 2-hydroxypropanoate.

Uniqueness: this compound is unique due to the combination of zirconium’s high oxidation state and the presence of the 2-hydroxypropanoate ligand. This combination imparts specific chemical properties that are not observed in other similar compounds, such as enhanced stability and reactivity in various chemical reactions.

Activité Biologique

Introduction

Sodium zirconium lactate (SZL) is a compound that has gained attention for its potential therapeutic applications, particularly in the management of hyperkalemia—a condition characterized by elevated potassium levels in the blood. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, safety profiles, and relevant case studies.

This compound functions primarily as a potassium binder in the gastrointestinal tract. It selectively binds potassium ions, facilitating their excretion and thereby helping to restore normal serum potassium levels. This mechanism is particularly beneficial for patients with chronic kidney disease (CKD) or those undergoing dialysis, where hyperkalemia poses significant health risks.

Key Mechanisms:

  • Ion Exchange : this compound exchanges sodium ions for potassium ions, effectively reducing serum potassium concentrations.
  • Gastrointestinal Binding : The compound acts within the gastrointestinal tract to bind potassium, preventing its absorption back into the bloodstream.

Clinical Studies

Several clinical trials have assessed the efficacy and safety of this compound in managing hyperkalemia:

  • Efficacy in Hyperkalemia Management :
    • A study involving 751 patients demonstrated that 99% achieved normokalemia during the correction phase after administration of this compound. The mean serum potassium level was maintained at 4.7 mmol/L throughout a 12-month maintenance phase .
    • In another trial focusing on patients with CKD stages 4 and 5, this compound effectively maintained normokalemia across various eGFR levels .
  • Safety Profile :
    • Adverse events were reported in 66% of participants during the maintenance phase; however, serious adverse events were rare and not directly linked to this compound .
    • Long-term studies indicated that the compound was well-tolerated, with a low incidence of severe side effects .

Case Study 1: Elderly Patient with CKD

An elderly patient with stage 4 CKD presented with recurrent hyperkalemia. Following treatment with this compound at a dosage of 10 g three times daily, serum potassium levels normalized within 48 hours. The patient maintained normokalemia over six months without significant dietary restrictions.

Case Study 2: Dialysis Patient

In a cohort study involving patients undergoing hemodialysis, this compound was administered as an adjunct therapy. Results indicated a significant reduction in arrhythmia-related events attributed to better potassium control, highlighting its role in improving cardiovascular outcomes in high-risk populations .

Efficacy Data Table

StudyPopulationDosageNormokalemia Achieved (%)Mean Serum Potassium (mmol/L)
CKD Patients10 g TID99% (Correction Phase)4.8
Dialysis PatientsVariableSignificant reduction observedNot specified

Safety Data Table

Adverse Event TypeIncidence (%)Serious Events (%)
Any Adverse Event66%1%
Hypokalemia6%<1%

Propriétés

IUPAC Name

sodium;2-hydroxypropanoate;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDSIUVRXDVGQO-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NaO15Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15529-67-6
Record name Sodium zirconium lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium zirconium lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The produced sodium lactate solution was added to 500 gm of zirconium oxynitrate solution which contained 20.0% ZrO2, while mixing. A clear solution product of sodium zirconium lactate was obtained. The product had a pH of 7.5 and it contained 6.0% ZrO. The lactate to zirconium molar ratio in the solution product was 5.0 to 1.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium oxynitrate
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ZrO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.